Product packaging for 4-[(Propan-2-ylsulfanyl)methyl]piperidine(Cat. No.:)

4-[(Propan-2-ylsulfanyl)methyl]piperidine

Cat. No.: B13251633
M. Wt: 173.32 g/mol
InChI Key: HLBDMYKHMQQBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Propan-2-ylsulfanyl)methyl]piperidine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a piperidine ring, a common nitrogen-containing heterocycle found in pharmaceuticals, substituted with an isopropylsulfanylmethyl group at the 4-position. The piperidine scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents (source) . The specific substitution pattern of this molecule makes it a versatile building block for the development of novel compounds, particularly for probing structure-activity relationships. Researchers utilize this scaffold in the synthesis of potential ligands for various biological targets. The isopropylsulfanyl moiety can influence the compound's lipophilicity and electronic properties, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates (source) . Its primary research applications include serving as a precursor in the synthesis of more complex molecules for high-throughput screening libraries and as a key intermediate in the development of compounds targeting the central nervous system and other therapeutic areas. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NS B13251633 4-[(Propan-2-ylsulfanyl)methyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

4-(propan-2-ylsulfanylmethyl)piperidine

InChI

InChI=1S/C9H19NS/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3

InChI Key

HLBDMYKHMQQBRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1CCNCC1

Origin of Product

United States

Structural Characterization and Advanced Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, offering a detailed map of a molecule's carbon-hydrogen framework. The absence of published NMR data for 4-[(Propan-2-ylsulfanyl)methyl]piperidine means that a definitive assignment of its proton and carbon signals cannot be provided at this time.

Proton Nuclear Magnetic Resonance (¹H NMR)

Without experimental data, a theoretical prediction of the ¹H NMR spectrum would be purely speculative. A proper analysis would require the determination of chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton in the molecule, which can only be accurately obtained through empirical measurement.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, the ¹³C NMR spectrum, which provides information on the different carbon environments within the molecule, is not available in the current body of scientific literature. The chemical shifts of the piperidine (B6355638) ring carbons, the methylene (B1212753) bridge, and the propan-2-ylsulfanyl group are yet to be experimentally determined.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular structure by revealing correlations between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds. The application of these techniques to this compound has not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. No HRMS data for this compound has been found, which would be essential to confirm its molecular formula of C₉H₁₉NS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine in the piperidine ring, C-H stretching of the alkyl groups, and potentially C-S stretching, among others. However, no such spectrum has been published.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray crystallography data for this compound. This search aimed to identify studies detailing the compound's single-crystal X-ray diffraction analysis, which would provide definitive information on its solid-state structure, including precise bond lengths, bond angles, and the three-dimensional conformation of the molecule.

Despite a thorough investigation, no published crystallographic data for this compound was found. As of the latest available information, the crystal structure of this specific compound has not been determined or reported in the peer-reviewed scientific literature.

Consequently, detailed experimental data regarding its solid-state molecular geometry, unit cell parameters, space group, and intermolecular interactions (such as hydrogen bonding or van der Waals forces in the crystalline lattice) are not available. The generation of data tables containing such crystallographic information is therefore not possible. Elucidation of its precise conformational state in the solid phase awaits future X-ray diffraction studies.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of the Piperidine (B6355638) Ring and Isopropyl Thioether Side Chain

The conformational behavior of the piperidine ring is a critical determinant of a molecule's three-dimensional shape and its ability to interact with biological targets. Saturated six-membered heterocycles like piperidine predominantly adopt a low-energy chair conformation. ias.ac.inresearchgate.netrsc.org For 4-substituted piperidines, the substituent generally favors the equatorial position to minimize steric strain, a principle that holds for a wide range of substituent sizes. nih.gov Therefore, the [(propan-2-ylsulfanyl)methyl] group in the title compound is expected to reside primarily in the equatorial orientation.

While the piperidine ring provides a degree of structural rigidity, the isopropyl thioether side chain possesses significant conformational flexibility due to several rotatable single bonds (C4-Cmethylene, Cmethylene-S, and S-Cisopropyl). This flexibility allows the side chain to adopt numerous spatial arrangements, enabling it to adapt its shape to fit within a target's binding pocket. While specific conformational energy calculations for 4-[(Propan-2-ylsulfanyl)methyl]piperidine are not detailed in the available literature, molecular mechanics calculations have proven effective in predicting conformer energies for both piperidine free bases and their protonated forms. nih.gov

Influence of Stereochemistry on Molecular Recognition and Interaction Profiles

Stereochemistry is a pivotal factor in drug action, profoundly affecting target binding, metabolism, and distribution. mdpi.com The introduction of chiral centers into a molecule can dramatically enhance biological activity and selectivity. thieme-connect.comresearchgate.net While this compound itself is achiral, the introduction of substituents on the piperidine ring or the side chain could create one or more stereocenters.

For instance, substitution at the 2-, 3-, 5-, or 6-position of the piperidine ring would result in stereoisomers. It is well-established that different enantiomers and diastereomers of a compound can exhibit vastly different biological activities. mdpi.com This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. A stereoselective uptake mechanism can also be responsible for the enhanced biological activity of one isomer over others. mdpi.com Therefore, in the development of analogs, controlling the relative and absolute stereochemistry is a key strategy for optimizing therapeutic potential. nih.govrsc.org The use of chiral piperidine scaffolds is considered a promising strategy for discovering small molecules to combat diseases. thieme-connect.comresearchgate.net

Impact of Chemical Modifications on Potential Biological Activities

Systematic chemical modification is the cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's properties. For this compound, modifications can be envisioned at three primary locations: the thioether moiety, the piperidine ring, and the piperidine nitrogen.

Modifying the isopropyl group can systematically alter the steric and electronic properties of the side chain. The table below outlines potential modifications and their predicted impact.

Modification of Isopropyl GroupPredicted Impact on PropertiesRationale
Replacement with smaller alkyl (e.g., methyl, ethyl)Decrease steric bulk, potentially increase flexibility.Allows access to smaller binding pockets.
Replacement with larger alkyl (e.g., tert-butyl)Increase steric bulk and lipophilicity.May enhance binding through increased van der Waals interactions in a suitable hydrophobic pocket.
Replacement with cyclic alkyl (e.g., cyclopropyl, cyclohexyl)Increase rigidity and lipophilicity.Conformational restriction can improve binding affinity by reducing the entropic penalty of binding.
Replacement with aryl (e.g., phenyl)Introduce potential for π-stacking interactions.Could provide additional specific interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding site.
Bioisosteric replacement of thioether (e.g., with ether, amide)Alter hydrogen bonding capacity, polarity, and metabolic stability.An ether could act as a hydrogen bond acceptor, while an amide could act as both donor and acceptor, fundamentally changing interaction profiles. rsc.org

The following table summarizes the observed effects of various piperidine ring substituents from studies on different classes of bioactive piperidine derivatives.

SubstituentPositionObserved Effect in AnalogsPotential Implication for Target Compound
Methyl4Increased MAO-B inhibitory activity. acs.orgCould enhance potency or alter selectivity profile.
Hydroxypara (4)Increased MAO inhibitory effect. acs.orgIntroduces a hydrogen bond donor/acceptor, increasing polarity and potentially forming new interactions with the target.
Phenyl2, 6Core structure for certain antioxidant compounds. ajchem-a.comCould add significant bulk and potential for aromatic interactions, drastically changing the SAR.
Fluoro4Can alter pKa and conformation; often used to improve metabolic stability. researchgate.netMay block metabolic hotspots and modulate the basicity of the piperidine nitrogen.

The secondary amine of the piperidine ring is a key functional group. It is basic at physiological pH, meaning it will be protonated and carry a positive charge. This charge is often crucial for forming ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a binding site. Modification of this nitrogen atom can profoundly alter a compound's properties. acs.org Replacing the piperidine ring with a piperazine (B1678402), for example, can significantly change the protonation state at physiological pH and impact receptor affinity. nih.gov

Common modifications include N-alkylation and N-acylation, which have predictable consequences on the molecule's physicochemical profile.

Nitrogen ModificationEffect on Basicity (pKa)Effect on Lipophilicity (logP)Potential Biological Consequences
N-H (unmodified)High (typically ~11)LowerActs as H-bond donor; protonated form allows strong ionic interactions.
N-MethylSlightly lower (~10)HigherRemains basic; adds small steric bulk; may improve membrane permeability. acs.org
N-Ethyl/N-PropylSimilar to N-MethylProgressively higherIncreases lipophilicity and steric bulk; can probe for hydrophobic pockets near the nitrogen binding site.
N-BenzylLower (~9)Significantly higherIntroduces significant bulk and potential for aromatic interactions; often used to enhance potency. ajchem-a.comresearchgate.net
N-AcetylNot basic (amide)Similar or slightly higherRemoves positive charge; acts as H-bond acceptor; eliminates ionic binding capability but may improve oral absorption.

Rational Design Principles for Developing Advanced Thiomethyl Piperidine Analogs

Based on the structure-activity relationships discussed, a set of rational design principles can be formulated to guide the development of advanced analogs of this compound. The goal of such a program would be to systematically optimize the molecule's interaction with its biological target while improving its drug-like properties. nih.gov

Piperidine Ring Decoration: Introduce small substituents (e.g., methyl, hydroxyl, fluoro) at various positions (2, 3, 4) on the piperidine ring to probe for additional favorable interactions and to modulate physicochemical properties like solubility and metabolic stability. acs.orgnih.gov

Nitrogen Atom Modulation: Systematically vary the substituent on the piperidine nitrogen. Explore a series of small alkyl groups (methyl, ethyl) to optimize lipophilicity and larger groups (benzyl) to probe for nearby aromatic binding pockets. ajchem-a.com Evaluate amides or other neutral groups to determine the importance of the nitrogen's basicity.

Side-Chain Optimization: Vary the alkyl group attached to the thioether (e.g., cyclopropyl, tert-butyl, phenyl) to fine-tune steric bulk, lipophilicity, and potential for specific interactions like π-stacking.

Linker Bioisosterism: Replace the thioether linkage with other common bioisosteres such as an ether, sulfoxide, sulfone, or amide. This can drastically alter metabolic stability, polarity, and hydrogen bonding capabilities, potentially leading to improved pharmacokinetic profiles. rsc.org

Conformational Constraint: Introduce elements of rigidity, for instance, by creating bicyclic structures involving the piperidine ring or the side chain. This reduces the number of available conformations, which can lock the molecule into its bioactive shape, decrease the entropic penalty of binding, and improve potency. nih.govnih.gov

Stereochemical Exploration: If chiral centers are introduced during analog synthesis, prepare and test individual stereoisomers. The identification of a eutomer (the more active isomer) can lead to a more potent and selective drug with a better therapeutic index. mdpi.comthieme-connect.com

By applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop novel compounds with potentially valuable therapeutic applications.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would provide a fundamental understanding of the electronic nature of 4-[(Propan-2-ylsulfanyl)methyl]piperidine.

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. From this optimized structure, a wealth of electronic properties could be calculated, including the distribution of electron density, dipole moment, and molecular energies. These properties are crucial for understanding the molecule's polarity and stability.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. From these orbital energies, various reactivity indices such as electronegativity, chemical hardness, and softness could be derived, providing a quantitative measure of the molecule's reactivity.

An electrostatic potential (ESP) surface map would visually represent the charge distribution around the this compound molecule. This map is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or orange) would indicate areas rich in electrons and prone to electrophilic attack, such as the nitrogen and sulfur atoms due to their lone pairs of electrons. Conversely, regions of positive potential (colored blue) would highlight electron-deficient areas susceptible to nucleophilic attack. This analysis would be critical for predicting non-covalent interactions and potential sites for molecular recognition.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations would offer a lens into the time-dependent behavior of this compound, revealing its conformational dynamics and interactions with its environment.

MD simulations would model the atomic motions of the molecule over time by solving Newton's equations of motion. This would allow for the exploration of the molecule's conformational landscape, identifying the different shapes it can adopt and the energy barriers between these conformations. Such a study would reveal the flexibility of the piperidine (B6355638) ring and the rotational freedom of the (propan-2-ylsulfanyl)methyl side chain, which are critical for its biological activity and physical properties.

In a scenario where this compound is investigated as a ligand for a biological target, such as a receptor or enzyme, MD simulations would be instrumental in understanding the dynamics of their interaction. These simulations could predict the binding pose of the ligand within the target's active site and calculate the binding free energy, a measure of the affinity between the two molecules. Furthermore, the simulations would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex, providing a detailed picture of the binding mechanism at an atomic level.

Molecular Docking Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such studies can be extrapolated from research on analogous piperidine-based structures. These studies are crucial for understanding how the structural features of the thiomethyl piperidine moiety influence binding to various biological targets.

A hypothetical molecular docking study of this compound would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The results would typically be presented in a table format, outlining key interaction parameters.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.2LEU49, VAL57, ALA70Hydrophobic
LYS72, GLU170Hydrogen Bond
PHE184Pi-Alkyl
Mu-Opioid Receptor-7.5ILE144, TRP293, ILE322Hydrophobic
ASP147, TYR148Hydrogen Bond
HIS54Pi-Cation

The data in such a table would be generated through computational simulations. The binding affinity values indicate the strength of the interaction, with more negative values suggesting a stronger binding. The key interacting residues are the specific amino acids in the protein's active site that form bonds or interactions with the ligand. These interactions can be of various types, including hydrophobic interactions, hydrogen bonds, and pi-stacking interactions, all of which contribute to the stability of the ligand-protein complex.

In Silico Screening and Virtual Library Design for Novel Thiomethyl Piperidine Scaffolds

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The scaffold of this compound serves as a valuable starting point for the design of virtual libraries. By modifying various functional groups attached to the piperidine ring and the thiomethyl side chain, a large and diverse library of related compounds can be generated computationally. This virtual library can then be screened against various biological targets to identify potential lead compounds.

The design of a virtual library based on the thiomethyl piperidine scaffold would involve several key steps:

Scaffold Selection: The core structure, in this case, this compound, is chosen.

Enumeration of Substituents: A variety of chemical groups are computationally added to specific points on the scaffold. For instance, different alkyl or aryl groups could replace the propan-2-yl group, or substituents could be added to the piperidine nitrogen.

Filtering and Property Calculation: The generated virtual compounds are filtered based on drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by principles like Lipinski's rule of five.

Virtual Screening: The filtered library is then docked against one or more protein targets to predict the binding affinities and modes of the virtual compounds.

The results of such a virtual screening campaign can be summarized to highlight the most promising candidates for future synthesis and biological testing.

Table 2: Example Data from a Virtual Library Screen Based on a Thiomethyl Piperidine Scaffold

Compound IDScaffold ModificationPredicted Binding Affinity (kcal/mol) vs. Target XLipinski's Rule of Five Violations
V-001R = ethyl-9.10
V-002R = phenyl-8.80
V-003R = cyclobutyl-9.50
V-004R = tert-butyl-8.21

This data helps researchers prioritize which novel compounds to synthesize and test in the laboratory, thereby accelerating the drug discovery process. The use of the this compound scaffold in such a process allows for the systematic exploration of chemical space around a promising core structure.

Biological Research Perspectives and Mechanistic Investigations

Exploration of Potential Biological Targets for Piperidine (B6355638) Thiomethyl Derivatives

The structural features of piperidine thiomethyl derivatives, combining a basic nitrogen atom within a flexible ring system and a sulfur-containing side chain, predispose them to interact with various biological macromolecules. Research into related piperidine compounds has highlighted several key areas of investigation, including enzymes, receptors, and ion channels.

Piperidine derivatives have been extensively studied as modulators of enzyme activity, frequently acting as inhibitors. The introduction of a thiomethyl or related sulfide (B99878) group can influence potency, selectivity, and pharmacokinetic properties.

Farnesyltransferase (FTase) Inhibition: FTase is a crucial enzyme in post-translational modification of Ras proteins, which are implicated in cancer signaling. Piperidine-based compounds have been developed as potent FTase inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents are critical for potent inhibition. For instance, certain 2-substituted phenyl-3-nitropiperidine derivatives exhibit potent FTase inhibition with IC50 values in the low nanomolar range. nih.gov The design of these inhibitors often focuses on mimicking the C-terminal tetrapeptide of the Ras protein to achieve competitive inhibition. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, making it a target for pain and inflammation. Piperidine and piperazine (B1678402) ureas have been identified as effective covalent inhibitors of FAAH. nih.govnih.gov These compounds work by covalently modifying the enzyme's active site serine nucleophile, leading to irreversible inhibition. nih.gov Carbamate derivatives containing a piperidine scaffold have also shown potent, nanomolar inhibitory activity against FAAH, highlighting the versatility of the piperidine core in designing FAAH inhibitors. nih.govrsc.org

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission and are targets for Alzheimer's disease therapy. Hybrid molecules incorporating a piperidine moiety have been synthesized and shown to inhibit both AChE and BuChE with IC50 values in the micromolar range. mdpi.com

The table below summarizes the inhibitory activity of various piperidine derivatives against different enzyme targets.

Compound SeriesEnzyme TargetActivity (IC50)Reference
2-Phenyl-3-nitropiperidine Derivative (20a)Farnesyltransferase (FTase)3.0 nM nih.gov
2-Phenyl-3-nitropiperidine Derivative (14a)Farnesyltransferase (FTase)4.3 nM nih.gov
Piperidine Carbamate DerivativesFatty Acid Amide Hydrolase (FAAH)Nanomolar range nih.gov
Benzimidazole-Piperidine Hybrid (Compound 10)Acetylcholinesterase (AChE)19.44 µM mdpi.com
Benzimidazole-Piperidine Hybrid (Compound 10)Butyrylcholinesterase (BuChE)21.57 µM mdpi.com

The piperidine nucleus is a common feature in ligands for a variety of cell surface and intracellular receptors. The nature and stereochemistry of the substituents determine the affinity and selectivity for specific receptor subtypes.

Sigma (σ) Receptors: These receptors are implicated in a range of central nervous system disorders. The piperidine scaffold is a key structural element for high-affinity σ1 receptor ligands. uniba.it Studies have demonstrated that N-alkylation of the piperidine ring with phenoxyalkyl groups can yield ligands with Ki values in the sub-nanomolar to low nanomolar range for the σ1 receptor. uniba.it The piperidine ring itself is considered a crucial element for achieving high affinity, as replacing it with a piperazine moiety can dramatically reduce σ1 receptor binding. acs.orgnih.gov

Histamine H3 Receptors (H3R): The H3R is a presynaptic autoreceptor that modulates neurotransmitter release. Piperidine-containing compounds have been developed as potent H3R antagonists. nih.gov Notably, the piperidine moiety has been identified as a critical feature for designing dual-acting ligands that exhibit high affinity for both H3 and σ1 receptors, with some compounds showing Ki values in the low nanomolar range for both targets. acs.orgnih.govugr.es

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): These ligand-gated ion channels are important targets in neuroscience. Piperidine derivatives have been investigated for their ability to interact with nAChRs. nih.gov Some derivatives have been shown to bind with high affinity to the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, with affinities significantly greater than that of nicotine. nih.gov

The following table presents binding affinity data for representative piperidine derivatives at various receptor targets.

Compound SeriesReceptor TargetBinding Affinity (Ki)Reference
Phenoxyethylpiperidine Derivative (1b)Sigma-1 (σ1)1.49 nM uniba.it
Phenoxyethylpiperidine Derivative (1a)Sigma-1 (σ1)1.18 nM uniba.it
Piperidine Derivative (Compound 5)Histamine H3 (hH3R)7.70 nM acs.orgnih.gov
Piperidine Derivative (Compound 5)Sigma-1 (σ1)3.64 nM acs.orgnih.gov
Piperidine Derivative (Compound 14)Acetylcholine-Binding Protein (AChBP)105.6 nM nih.gov
Nicotine (Reference)Acetylcholine-Binding Protein (AChBP)777 nM nih.gov

The interaction of piperidine thiomethyl derivatives with ion channels can occur through direct binding or indirect modulation via other targets.

Direct interaction with ligand-gated ion channels is a known mechanism for some piperidine compounds. For example, phencyclidine (PCP) and its analogs are well-known inhibitors of nicotinic acetylcholine receptors (nAChRs). wikipedia.org

Indirect modulation is also a significant possibility. Many piperidine derivatives target σ1 receptors, which are not classical receptors but rather intracellular chaperones that can regulate the function of numerous ion channels, including NMDA receptors and various voltage-gated K+ and Ca2+ channels. ingentaconnect.com Therefore, a piperidine derivative that binds to the σ1 receptor could indirectly influence neuronal excitability and signaling pathways by altering ion channel function.

In Vitro Biological Assay Methodologies for Activity Evaluation

Evaluating the biological activity of compounds like 4-[(Propan-2-ylsulfanyl)methyl]piperidine requires a suite of robust in vitro assays, ranging from cell-free systems that assess direct target interaction to cell-based assays that measure the downstream cellular consequences.

Cell-free assays isolate the target molecule (e.g., an enzyme or receptor) from the complex cellular environment, allowing for a direct measurement of the compound's interaction.

Enzyme Inhibition Assays: These assays are fundamental for screening and characterizing enzyme inhibitors. A typical protocol involves combining the purified enzyme, a specific substrate that generates a detectable product (often fluorescent or chromogenic), and varying concentrations of the inhibitor in a multi-well plate. sci-hub.senih.gov The rate of product formation is monitored over time using a plate reader. From the resulting dose-response curve, the half-maximal inhibitory concentration (IC50) can be calculated, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. sci-hub.se

Radioligand Binding Assays: Considered the gold standard for quantifying ligand-receptor interactions, these assays measure the affinity of a test compound for a receptor. creative-bioarray.comgiffordbioscience.comnih.gov The assay involves incubating a preparation of membranes containing the receptor of interest with a fixed concentration of a high-affinity radiolabeled ligand and increasing concentrations of the unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for binding to the receptor. After reaching equilibrium, the bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured. giffordbioscience.com The data are used to calculate the IC50, which can then be converted to an inhibition constant (Ki), a true measure of binding affinity. creative-bioarray.com

Cell-based assays provide crucial information on how a compound affects cellular processes within a more physiologically relevant context, accounting for factors like cell permeability and metabolism.

Cell Viability and Proliferation Assays: Assays such as the MTT or sulforhodamine B (SRB) assay are used to determine a compound's effect on cell growth and survival. The MTT assay, for instance, measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells and can be quantified spectrophotometrically. These assays yield a GI50 (concentration for 50% growth inhibition) or IC50 value, indicating the compound's antiproliferative or cytotoxic potency.

Cell Cycle Analysis by Flow Cytometry: This technique is used to investigate whether a compound induces cell cycle arrest. Cells are treated with the compound for a defined period, then harvested, fixed, and stained with a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide (PI). abcam.comnih.gov A flow cytometer measures the fluorescence intensity of individual cells, which is proportional to their DNA content. abcam.com This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any compound-induced blocks at specific checkpoints. nih.govresearchgate.net

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify direct target engagement in an intact cellular environment. nih.govacs.orgacs.org The principle is based on ligand-induced thermal stabilization of the target protein. nih.gov In this assay, cells are treated with the test compound or a vehicle control and then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. The binding of a ligand stabilizes its target protein, increasing the temperature at which it denatures. After heating, the cells are lysed, and the soluble (non-aggregated) fraction is separated from the aggregated proteins by centrifugation. The amount of the specific target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry, to generate a "melting curve." tandfonline.com A shift in this curve in the presence of the compound provides strong evidence of target engagement in cells. nih.gov

No Biological Research Data Available for this compound

Despite a comprehensive search of scientific literature and databases, no specific biological research data was found for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing its biological research perspectives and mechanistic investigations as requested. The specified sections on radioligand binding assays, molecular pathways, and binding residue identification are contingent on the existence of primary research, which appears to be unavailable for this particular compound.

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. nih.gov This process involves using a radioactively labeled ligand to measure the binding of a test compound to its target. nih.gov However, no such studies involving this compound have been published.

Similarly, the elucidation of molecular pathways and signaling cascades, as well as the identification of critical binding residues, are advanced stages of research that follow initial characterization of a compound's biological activity. Without foundational data on its receptor affinity and biological action, these subsequent investigations have not been undertaken or reported for this compound.

It is important to note that while research exists for other piperidine derivatives, such as those acting as muscarinic M1 receptor agonists or JAK1 inhibitors, these findings are specific to their respective complex structures and cannot be extrapolated to this compound.

Therefore, the requested article with its detailed subsections cannot be generated due to the absence of the necessary scientific data.

Advanced Methodologies for Investigating Piperidine Thiomethyl Compounds

Application of Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Analysis of Derivatized Analogs

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of chemical compounds. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, which offers benefits like low viscosity and high diffusivity, leading to fast and efficient separations. mdpi.com When coupled with mass spectrometry (MS), SFC-MS provides a highly sensitive and selective analytical platform for the characterization of complex mixtures and the analysis of compound libraries. researchgate.net

For a library of derivatized analogs of 4-[(Propan-2-ylsulfanyl)methyl]piperidine, SFC-MS is particularly advantageous. The technique is well-suited for separating compounds with varying polarities, which is common in analog libraries where functional groups are systematically modified. fu-berlin.de The use of CO₂ as the main mobile phase is also considered a greener alternative to the organic solvents used in normal-phase liquid chromatography. sci-hub.se

The method development for analyzing these analogs would involve screening various stationary phases and optimizing mobile phase conditions, including the choice and concentration of co-solvents (e.g., methanol) and additives. fu-berlin.de The mass spectrometer allows for the unambiguous identification of each analog based on its mass-to-charge ratio, providing crucial data for quality control and subsequent structure-activity relationship (SAR) studies. semanticscholar.org

Table 1: Illustrative SFC-MS Parameters for Analysis of Piperidine (B6355638) Analogs

This table outlines typical starting parameters for the chromatographic separation of a library of derivatized piperidine thiomethyl compounds.

ParameterConditionRationale
Stationary Phase (Column)Chiral Diol Column (e.g., 150 mm x 4.6 mm, 3 µm)Provides good selectivity for a range of polar and non-polar analytes, suitable for diverse analog libraries. fu-berlin.de
Mobile PhaseSupercritical CO₂ with a Methanol (MeOH) Co-solvent GradientCO₂ is the primary mobile phase; a gradient of polar co-solvent like MeOH is used to elute compounds with varying polarities. fu-berlin.de
Gradient Program5% to 40% MeOH over 8 minutesA gradient ensures the effective separation of both early- and late-eluting compounds from the library.
Flow Rate3.0 mL/minA typical flow rate for analytical SFC that provides a balance between separation speed and efficiency. semanticscholar.org
Back Pressure150 barMaintains CO₂ in its supercritical state throughout the analysis.
Column Temperature40 °COptimizes solute diffusion and interaction with the stationary phase, improving peak shape and resolution.
MS DetectorQuadrupole Time-of-Flight (Q-TOF)Provides high-resolution mass data for accurate mass determination and structural elucidation of analogs.
Ionization ModePositive Electrospray Ionization (ESI+)Piperidine nitrogen is basic and readily protonated, making positive mode ideal for sensitive detection.

Integration of High-Throughput Screening (HTS) Techniques in Compound Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. chemdiv.com By integrating automated liquid handling, sensitive detection methods, and sophisticated data analysis, HTS can evaluate thousands of compounds per day. chemdiv.com For a library of derivatives based on this compound, HTS is the primary method to identify "hit" compounds that warrant further investigation. researchgate.net

The process begins with the development of a robust and miniaturized biological assay, often in 384- or 1536-well plate formats. chemdiv.com This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay measuring a specific physiological response. nih.gov The library of piperidine thiomethyl compounds is then screened to measure the activity of each member.

Data from the primary screen is analyzed to identify compounds that show significant activity above a predefined threshold. These initial hits are then subjected to a cascade of secondary and counter-screens to confirm their activity, determine their potency (e.g., IC₅₀ or EC₅₀ values), and rule out non-specific effects or assay interference. chemdiv.com This systematic evaluation allows researchers to quickly prioritize the most promising compounds for the subsequent hit-to-lead optimization phase. dut.ac.za

Table 2: Hypothetical HTS Data for a Piperidine Thiomethyl Library

This table presents simulated results from a primary HTS assay (e.g., kinase inhibition) for a selection of hypothetical analogs.

Compound IDStructure ModificationActivity (% Inhibition @ 10 µM)Hit Classification
PTC-001Parent Compound (this compound)12.5%Inactive
PTC-002N-benzylation of Piperidine85.4%Primary Hit
PTC-003Isopropyl replaced with Cyclohexyl45.2%Moderate Activity
PTC-004Piperidine replaced with Pyrrolidine8.1%Inactive
PTC-005Methyl group on Piperidine ring (position 3)92.1%Primary Hit
PTC-006Thioether oxidized to Sulfoxide6.7%Inactive

Use of Flow Chemistry for Efficient and Sustainable Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch-based chemical production. researchgate.netspringerprofessional.de In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. springerprofessional.de This methodology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and straightforward scalability. sci-hub.seresearchgate.net

For the synthesis of this compound and its derivatives, flow chemistry provides a highly efficient and sustainable alternative to batch processing. uc.pt The synthesis of heterocyclic compounds like piperidine often benefits greatly from the precise control offered by flow reactors. springerprofessional.de Reactions that may be hazardous or difficult to control in large batches, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely in the small, well-controlled environment of a flow reactor. sci-hub.se

Furthermore, flow chemistry aligns with the principles of green chemistry by reducing solvent waste, minimizing energy consumption, and often increasing reaction yields and purity, thereby simplifying downstream purification processes. sci-hub.seuc.pt The modular nature of flow systems also allows for the integration of multiple synthetic steps, in-line purification, and real-time analysis, creating a streamlined and automated manufacturing process. uc.pt

Table 3: Comparison of Batch vs. Flow Synthesis for a Key Synthetic Step

This table compares a hypothetical S-alkylation reaction to form the thioether linkage, illustrating the advantages of a flow-based approach.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Vessel1 L Round-Bottom Flask10 mL Microreactor Coil
Reaction Time6 hours15 minutes (residence time)
Temperature80 °C (Oil Bath)120 °C (Heated Reactor)
PressureAtmospheric10 bar (via Back-Pressure Regulator)
Reagent Stoichiometry1.5 equivalents of alkylating agent1.1 equivalents of alkylating agent
Isolated Yield75%92%
Safety ProfilePotential for thermal runaway with large scaleExcellent heat dissipation, minimal reactant volume, inherently safer. sci-hub.se
ScalabilityDifficult, requires process redesignSimple, by running the system for a longer duration ("scaling-out"). researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.